Once-Daily Loratadine/Pseudoephedrine vs. Loratadine Monotherapy: Superior Nasal Stuffiness Relief
In a double-blind, placebo-controlled, multicenter study of 874 patients with moderate to severe seasonal allergic rhinitis, the once-daily loratadine 10 mg/pseudoephedrine 240 mg combination (SCH 434 QD) demonstrated statistically significant superiority over loratadine 10 mg monotherapy in relieving nasal stuffiness at study endpoint [1]. The combination's advantage was specifically in the nasal congestion domain, which loratadine alone fails to adequately address [2].
| Evidence Dimension | Nasal stuffiness relief (physician-evaluated therapeutic response, good/excellent rating) |
|---|---|
| Target Compound Data | 58% of patients reported good or excellent therapeutic response at endpoint with loratadine 10 mg/pseudoephedrine 240 mg QD |
| Comparator Or Baseline | Loratadine 10 mg monotherapy QD; placebo |
| Quantified Difference | Superior to loratadine alone in relieving nasal stuffiness at endpoint (p < 0.01); consistently superior to placebo across all composite symptom scores (p < 0.01) |
| Conditions | 14-day randomized, double-blind, placebo-controlled, multicenter trial; n=874 patients with moderate to severe seasonal allergic rhinitis |
Why This Matters
This differentiation is procurement-critical: loratadine monotherapy provides inadequate nasal decongestion, necessitating either the fixed-dose combination or adjunctive decongestant therapy for complete symptom control.
- [1] Bronsky, E., Boggs, P., Findlay, S., Gawchik, S., Georgitis, J., Mansmann, H., ... & Wolfe, J. (1995). Comparative efficacy and safety of a once-daily loratadine-pseudoephedrine combination versus its components alone and placebo in the management of seasonal allergic rhinitis. Journal of Allergy and Clinical Immunology, 96(2), 139-147. View Source
- [2] Storms, W. W., Bodman, S. F., Nathan, R. A., Chervinsky, P., Banov, C. H., Dockhorn, R. J., Jarmoszuk, I., Zeitz, H. J., McGeady, S. J., Pinnas, J. L., & Greenstein, S. (1989). SCH 434: A new antihistamine/decongestant for seasonal allergic rhinitis. Journal of Allergy and Clinical Immunology, 83(6), 1083-1090. View Source
